2-Chloro-3-methylpyridin-4-amine
Overview
Description
2-Chloro-3-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the third position, and an amine group at the fourth position on the pyridine ring . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is known that this compound plays a critical role in various chemical reactions due to the presence of both a reactive amine group and a chlorine atom .
Mode of Action
The mode of action of 2-Chloro-3-methylpyridin-4-amine involves its interaction with its targets through its reactive amine group and chlorine atom. These functional groups offer multiple pathways for chemical interactions and transformations .
Biochemical Pathways
It is known that this compound is a key intermediate in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of hiv-1 infection .
Result of Action
Its role as a key intermediate in the synthesis of nevirapine suggests that it contributes to the therapeutic effects of this drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to be a key intermediate in the production of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1
Cellular Effects
As it is a key intermediate in the production of Nevirapine , it may indirectly influence cell function through its role in the synthesis of this drug. Nevirapine has been shown to inhibit the action of reverse transcriptase, an enzyme crucial for the replication of HIV-1 . This suggests that 2-Chloro-3-methylpyridin-4-amine may play a role in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a key intermediate in the production of Nevirapine , its effects at the molecular level may be inferred from the action of this drug. Nevirapine binds directly to reverse transcriptase, causing a disruption in the enzyme’s catalytic site and leading to a block in RNA and DNA-dependent DNA polymerase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylpyridin-4-amine can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-4-methyl-3-nitropyridine followed by reduction . Another method includes the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . The subsequent steps involve cyclization, chlorination, and hydrolysis to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable and efficient processes. The use of high-temperature chlorination and one-pot methods for cyclization and hydrolysis are common to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines .
Scientific Research Applications
2-Chloro-3-methylpyridin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyridin-3-amine
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-3-amino-4-methylpyridine
Uniqueness
2-Chloro-3-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine, methyl, and amine groups makes it a versatile compound in various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-3-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIGCGMFJRAVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505450 | |
Record name | 2-Chloro-3-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-64-4 | |
Record name | 2-Chloro-3-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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